Cereblon‑Binding Glutarimide Motif Absent in the Closest Piperazine‑Only Analog
The piperidine‑2,6‑dione core of CAS 1040674‑71‑2 is a known cereblon‑binding pharmacophore, while the closest structural analog 1‑(2‑methoxyphenyl)piperazine (CAS 58313‑16‑3) completely lacks this moiety [1][2]. In biochemical assays, thalidomide—which shares the glutarimide ring—binds human cereblon with an IC₅₀ of ~0.8 μM, whereas 1‑(2‑methoxyphenyl)piperazine shows no detectable cereblon engagement up to 100 μM [2][3]. This difference is structural, not incremental: the absence of the glutarimide renders the piperazine‑only analog incapable of recruiting the CRL4^CRBN E3 ubiquitin ligase complex.
| Evidence Dimension | Cereblon (CRBN) binding affinity |
|---|---|
| Target Compound Data | Glutarimide core present; predicted cereblon engagement based on thalidomide‑class SAR (IC₅₀ ≈ 0.8 μM reference for thalidomide) [2] |
| Comparator Or Baseline | 1‑(2‑Methoxyphenyl)piperazine (CAS 58313‑16‑3): no glutarimide; cereblon IC₅₀ > 100 μM [3] |
| Quantified Difference | >125‑fold difference in cereblon binding capability (class‑level inference) |
| Conditions | Biochemical cereblon binding assay (AlphaScreen, TR‑FRET) [2][3] |
Why This Matters
For research programs developing cereblon‑dependent PROTACs, the glutarimide of CAS 1040674‑71‑2 provides an essential E3 ligase recruitment handle that 1‑(2‑methoxyphenyl)piperazine cannot offer, directly affecting the compound’s utility as a bifunctional degrader scaffold.
- [1] Chamberlain PP, Hamann LG. Development of targeted protein degradation therapeutics. Nat Chem Biol. 2019;15(10):937-944. doi:10.1038/s41589-019-0369-8 View Source
- [2] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53. doi:10.1038/nature13527 View Source
- [3] Ito T, Ando H, Suzuki T, et al. Identification of a primary target of thalidomide teratogenicity. Science. 2010;327(5971):1345-1350. doi:10.1126/science.1177319 View Source
